S 421-d4
Description
Significance of Deuterated Analogs in Advanced Research Methodologies
The significance of deuterated analogs in advanced research methodologies stems from their unique isotopic properties. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium's different magnetic moment compared to hydrogen can simplify complex spectra or be used for structural elucidation. wikidata.org In Mass Spectrometry (MS), the mass difference between a deuterated compound and its non-deuterated analog is exploited for quantitative analysis, particularly in techniques like stable isotope dilution mass spectrometry. nih.gov This method is widely used for the accurate quantification of endogenous compounds, metabolites, or environmental contaminants in complex biological or environmental matrices.
Furthermore, deuteration can be employed to study reaction mechanisms by observing the kinetic isotope effect, providing insights into the rate-determining steps involving C-H bond cleavage. sigmaaldrich.com
Overview of S 421-d4’s Role in Contemporary Biological Investigations
This compound's role in contemporary biological investigations is predominantly as an analytical standard. Its deuterium (B1214612) labeling allows it to be used as an internal standard in mass spectrometry-based methods for the precise quantification of S 421. nih.gov While specific detailed research findings solely focused on the biological activity or metabolic fate of this compound itself are not extensively documented in the provided search results, its importance lies in facilitating accurate measurements of the non-deuterated S 421 in biological or environmental samples. This is crucial for studies assessing exposure levels or environmental presence of S 421. wikidata.orgnih.gov
This compound's chemical identity is Bis(2,3,3,3-tetrachloropropyl) Ether-d4, with a molecular formula of C₆D₄H₂Cl₈O and a molecular weight of 381.76. chemwhat.pl The non-deuterated analog, S 421, has the CAS Number 127-90-2, while this compound has the CAS Number 2714435-90-0. wikidata.orgchemwhat.pl
Historical Context and Evolution of Deuterated Compounds as Research Probes
The history of deuterated compounds as research probes dates back to the discovery of deuterium in the 1930s by Harold Urey. nih.gov Early applications involved using heavy water (D₂O) and deuterated organic molecules to study metabolic processes and reaction mechanisms. Over time, with advancements in isotopic synthesis and analytical techniques, the use of site-specific deuterated compounds became more prevalent.
Properties
Molecular Formula |
C₆H₂D₄Cl₈O |
|---|---|
Molecular Weight |
381.76 |
Synonyms |
1,1’-Oxybis[2,3,3,3-tetrachloropropane-d4; Bis(2,3,3,3-tetrachloropropyl) Ether-d4; 2,3,3,3,2’,3’,3’,3’-Octachlorodipropyl Ether-d4; Octachloro-di-n-propyl Ether-d4; Octachlorodipropyl Ether-d4; SV2-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for S 421 D4
Stereoselective and Regioselective Synthesis of S 421 Scaffold
The synthesis of the non-deuterated S 421 scaffold, potentially Octachlorodipropyl ether (C₆H₆Cl₈O) cymitquimica.comamericanchemicalsuppliers.com, would necessitate precise control over both stereochemistry and regiochemistry, depending on the specific structure and desired isotopic labeling positions in S 421-d4. Stereoselective synthesis aims to produce a desired stereoisomer, while regioselective synthesis focuses on forming a specific structural isomer by controlling the position of chemical transformation.
General strategies for achieving stereoselectivity and regioselectivity in organic synthesis are well-established and are crucial for the preparation of complex molecules, including pharmaceutical intermediates and reference standards medchemexpress.cnlgcstandards.com. These methods often involve the use of specific catalysts, chiral auxiliaries, or controlled reaction conditions to direct the chemical reaction to a particular site or stereochemical outcome medchemexpress.cnlgcstandards.com. For a scaffold like Octachlorodipropyl ether, the introduction of chlorine atoms and the formation of the ether linkage would require carefully chosen reaction conditions to ensure the correct connectivity and spatial arrangement of atoms americanchemicalsuppliers.com. Literature reviews highlight various approaches to regioselective synthesis, including metal-catalyzed and metal-free methods, which are applicable to the construction of diverse organic scaffolds. Similarly, stereoselective synthesis often employs catalytic asymmetric reactions or strategies utilizing existing chirality within starting materials to control the formation of new stereocenters medchemexpress.cnlgcstandards.com.
Advanced Deuterium (B1214612) Incorporation Techniques for this compound
The introduction of deuterium into the S 421 scaffold to produce this compound involves advanced isotopic labeling techniques. The specific method chosen depends on the desired positions of deuteration and the functional groups present in the molecule. Reviews in the field highlight several key strategies for deuterium incorporation into organic molecules cymitquimica.com.
Catalytic Hydrogen-Deuterium Exchange Reactions
Catalytic hydrogen-deuterium (H-D) exchange is a widely used method for introducing deuterium into molecules by replacing existing hydrogen atoms with deuterium from a deuterated solvent or gas cymitquimica.com. This process is often mediated by various catalysts, including heterogeneous and homogeneous metal complexes. For example, palladium, platinum, and rhodium catalysts have been employed in H-D exchange reactions under various conditions. The regioselectivity of H-D exchange can be influenced by the choice of catalyst, reaction conditions, and the presence of directing groups within the molecule. While specific examples for this compound are not detailed in the search results, general catalytic H-D exchange methods could potentially be applied to introduce deuterium at specific positions on the S 421 scaffold.
De novo Synthesis Utilizing Deuterated Precursors and Building Blocks
De novo synthesis involves constructing the target molecule, this compound, from smaller, commercially available deuterated precursors or building blocks. This approach allows for precise placement of deuterium atoms at specific positions within the molecule by incorporating fragments that are already isotopically labeled. This method is particularly useful when site-specific and high levels of deuterium incorporation are required. The synthesis would involve a sequence of reactions, similar to the synthesis of the non-deuterated scaffold, but utilizing deuterated starting materials at appropriate steps. Reviews on deuterated drug synthesis emphasize the use of simple deuterated precursors like D₂O, CD₃I, and CD₃OD in standard organic transformations.
Analytical Validation of Deuterium Incorporation and Isotopic Purity for Research Use
Ensuring the correct deuterium incorporation pattern and isotopic purity of this compound is critical for its use in research, particularly as a reference standard or in metabolic studies. Various analytical techniques are employed for this validation.
Mass Spectrometry (MS), particularly Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), is a powerful tool for determining the level and location of deuterium incorporation. By analyzing the mass shift of the deuterated molecule or its fragments, the number of incorporated deuterium atoms can be determined. Tandem MS can provide more detailed information on the distribution of deuterium within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for confirming the site of deuterium incorporation. Deuterium (²H) NMR directly detects deuterium atoms, while ¹H NMR can show the disappearance or reduction in signal intensity for protons that have been replaced by deuterium.
Chromatographic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are often coupled with MS for the separation and analysis of deuterated compounds and their isotopologues. This allows for the assessment of isotopic purity and the detection of any unlabeled or partially labeled species. For quantitative analysis, stable isotope-labeled internal standards like this compound are valuable due to their similar chemical behavior to the unlabeled analyte.
Analytical Applications of S 421 D4 in Quantitative Biological Research
Application as an Internal Standard in High-Precision Mass Spectrometry
Deuterated internal standards are widely employed in mass spectrometry-based quantitative analysis to enhance accuracy and precision. nih.govbu.eduresearchgate.netnih.gov They function by compensating for variations introduced during sample preparation, matrix effects, ionization efficiency, and chromatographic variability. nih.govresearchgate.net The ideal internal standard should closely mimic the analyte of interest in its chemical and physical properties, while being distinguishable by mass spectrometry due to the isotopic label. nih.govnih.gov As a deuterated analog of S 421, S 421-d4 would be expected to behave similarly to the unlabeled compound during extraction and chromatographic separation, making it a suitable internal standard for the quantification of S 421 in biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification Methodologies
LC-MS/MS is a powerful technique for the separation, identification, and quantification of compounds in complex biological samples. echemi.com The use of a deuterated internal standard like this compound in LC-MS/MS for quantifying S 421 would involve adding a known amount of this compound to biological samples (e.g., tissue extracts, biological fluids) at an early stage of the analytical workflow. researchgate.netnih.gov Both the unlabeled S 421 and the labeled S 412-d4 are then processed and analyzed simultaneously. The ratio of the signal intensity of the analyte (S 421) to that of the internal standard (this compound) is used for quantification, effectively normalizing for losses or variations throughout the analytical process. nih.gov This approach is particularly valuable in biological research where matrix effects can significantly impact ionization efficiency and signal reproducibility. bu.eduresearchgate.net
While specific LC-MS/MS methods utilizing this compound were not found, the general principles apply. For instance, deuterated internal standards such as HCQ-d4, DHCQ-d4, and BDCQ-d4 have been successfully used for the LC-MS/MS determination of hydroxychloroquine (B89500) and its metabolites in human plasma, demonstrating the utility of this approach in biological matrices. Similarly, PGE2-d4 has been used as an internal standard for the LC-MS/MS analysis of prostaglandins.
Gas Chromatography-Mass Spectrometry (GC-MS) Analytical Protocols
GC-MS is another widely used technique for the analysis of volatile and semi-volatile organic compounds. S 421 (Bis(2,3,3,3-tetrachloropropyl) ether) is a semi-volatile compound and its analysis has been reported using GC-MS/MS, particularly in environmental and food safety contexts. The use of this compound as an internal standard in GC-MS protocols for biological research would follow similar principles to LC-MS/MS. A known quantity of this compound would be added to the biological sample before extraction and sample preparation. The sample extract would then be analyzed by GC-MS, and the ratio of the peak area or signal intensity of S 421 to this compound would be used for accurate quantification. nih.gov This is a common practice in GC-MS, with deuterated analogs frequently chosen as internal standards for their unlabeled counterparts. nih.gov The addition of an internal standard has been shown to significantly improve the precision of GC-MS analysis.
Utility in Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an analytical technique that allows for the direct quantification of compounds in a sample based on the intensity of their NMR signals. Unlike mass spectrometry, qNMR does not typically require a separate internal standard of the analyte's labeled analog for basic quantification, as signal intensity is directly proportional to the number of nuclei contributing to the signal. However, isotopically labeled compounds, including deuterated standards, can still be valuable in qNMR for various purposes in biological research.
Deuterium (B1214612) labeling can simplify complex NMR spectra by removing signals from the labeled positions, aiding in peak assignment and the analysis of overlapping signals in biological extracts. While not a direct quantitative application of this compound as an internal standard in the same way as in MS, the deuterated analog could serve as a reference compound for chemical shift assignments or to study the matrix effects on NMR signals in biological samples. Furthermore, in complex mixtures, a deuterated analog added at a known concentration could potentially serve as an internal standard for quantifying the total concentration of the unlabeled compound by comparing integrated signal areas, assuming the deuteration does not significantly alter the relaxation properties relevant to quantification. However, the primary quantitative power of qNMR for a single analyte relies on a well-characterized reference standard and careful experimental setup.
Isotope Tracer Studies for Metabolic Pathway Elucidation
Stable isotope-labeled compounds, including those labeled with deuterium, are indispensable tools in metabolic research for tracing the fate of atoms through biochemical pathways and elucidating metabolic flux. By introducing a biological system to a compound labeled with a stable isotope like deuterium (this compound), researchers can track the incorporation of the label into downstream metabolites. Analysis of the isotopic enrichment of various metabolites, typically using GC-MS or LC-MS, provides insights into the activity of specific metabolic pathways and the rate at which reactions occur (metabolic flux).
Analysis of Metabolic Flux in Cellular and Subcellular Compartments
Isotope tracing with compounds like this compound could potentially be used to investigate how S 421 or related compounds are processed within cells and their organelles. By incubating cells or isolated subcellular compartments with this compound and analyzing the labeling patterns in various cellular metabolites over time, researchers could infer the metabolic pathways involved in its transformation or interaction with cellular components. Metabolic flux analysis (MFA), which utilizes data from isotope tracing experiments and stoichiometric models of metabolic networks, can provide quantitative information about the rates of intracellular reactions. While the specific metabolic pathways involving S 421 in biological systems are not detailed in the provided search results, if S 421 undergoes metabolic transformation, this compound could serve as a tracer to study these processes.
Investigation of Compound Biotransformation Kinetics in Non-Human Biological Systems
Biotransformation, the metabolic conversion of compounds within living organisms, is a critical aspect of understanding the fate of xenobiotics like S 421 in biological systems. Isotope-labeled compounds are valuable for studying biotransformation kinetics. By administering this compound to non-human biological systems (e.g., animal models, cell cultures, microbial communities) and monitoring the appearance and disappearance of the labeled parent compound and its labeled metabolites over time using techniques like LC-MS or GC-MS, researchers can determine the rates of biotransformation reactions and identify the structures of metabolites. [7 in previous search, 32] This approach allows for a more accurate assessment of biotransformation pathways and kinetics by distinguishing the exogenously administered labeled compound from endogenous pools of the unlabeled compound or related substances. While specific studies on the biotransformation kinetics of S 421 using this compound were not found, the general methodology is well-established for investigating the metabolism of various compounds in biological systems.
Molecular and Cellular Mechanism Investigations Utilizing S 421 D4
Exploration of Ligand-Receptor Interactions and Selectivity of the Dopamine (B1211576) D4 Receptor
The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target for neuropsychiatric drug development. nih.govescholarship.org Its unique expression pattern, primarily in the prefrontal cortex and hippocampus, distinguishes it from other dopamine receptors and implicates it in cognitive and emotional processes. nih.govelifesciences.org
Binding Affinity and Functional Selectivity in Recombinant Receptor Systems
The interaction of ligands with the D4R is characterized by their binding affinity, often expressed as the inhibition constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. High-affinity ligands bind strongly to the receptor at low concentrations. Selectivity is a critical aspect, referring to a ligand's ability to bind preferentially to one receptor subtype over others (e.g., D4R vs. D2R or D3R).
A range of compounds, from endogenous neurotransmitters to synthetic drugs, exhibit varying affinities and selectivities for the D4R. For example, the antipsychotic drug clozapine (B1669256) binds to the D4R with an affinity approximately 10-fold higher than to other dopamine receptors. elifesciences.org The development of highly selective D4R antagonists, such as L-745,870, has been instrumental in probing the receptor's function. dntb.gov.ua Computational studies and structural analysis of the D4R in complex with ligands like the antagonist nemonapride (B16739) have provided insights into the molecular basis of this selectivity, highlighting a unique binding pocket that accommodates D4-selective compounds. escholarship.orgnih.gov
Ligands are further classified by their functional activity as agonists, antagonists, or partial agonists. Agonists activate the receptor, antagonists block its activation by agonists, and partial agonists elicit a response that is lower than that of a full agonist. nih.gov The functional selectivity of various compounds allows researchers to modulate D4R signaling in specific ways to study its physiological roles. nih.govnih.gov
| Compound | Type | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | Selectivity Profile |
|---|---|---|---|---|---|
| Dopamine | Endogenous Agonist | 1.2 | - | - | Endogenous ligand |
| Nemonapride | Antagonist | - | - | - | Non-selective D2-like |
| L-745,870 | Antagonist | - | - | - | Highly D4R selective |
| BP 897 | Partial Agonist | >1000 | 61 | 0.92 | Highly D3R selective |
| A-412,997 | Full Agonist | - | - | - | D4R selective |
Analysis of Receptor Activation and Downstream Signaling Pathways
As a D2-like receptor, the D4R couples to inhibitory G proteins of the Gαi/o family. elifesciences.orgfrontiersin.org Upon activation by an agonist, the D4R promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govwikipedia.orgnih.gov
This reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). nih.govnih.govmdpi.com PKA is a key enzyme that phosphorylates numerous downstream targets, and its inhibition by D4R activation can have widespread effects on cellular function, including gene expression and neuronal excitability. nih.govtandfonline.com
The D4R can also signal through other pathways. Activation of the D4R has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govtandfonline.com The exact mechanism of ERK1/2 activation by D4R can be cell-type specific and may involve the transactivation of receptor tyrosine kinases or signaling through Gβγ subunits. nih.gov Protein kinase C (PKC), another family of signaling enzymes, can also be modulated by dopamine receptor signaling, playing a role in dopamine release and reuptake. nih.govwikipedia.org
Enzymatic Reaction Mechanism Elucidation via Isotope Effects
Investigating how enzymes catalyze reactions is fundamental to understanding biological processes and designing new drugs. Isotopic substitution is a powerful tool for probing these mechanisms.
Assessment of Deuterium (B1214612) Kinetic Isotope Effects on Enzyme Catalysis
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. libretexts.org The deuterium KIE (Dk) is observed when a hydrogen atom (¹H) involved in a reaction is replaced by its heavier isotope, deuterium (²H or D). libretexts.org Because deuterium has approximately double the mass of hydrogen, the C-D bond has a lower vibrational frequency and a lower zero-point energy, making it stronger and more difficult to break than a C-H bond. libretexts.orgyoutube.com
Consequently, if the breaking of a C-H bond is the rate-limiting step of an enzyme-catalyzed reaction, substituting that hydrogen with deuterium will slow the reaction down. youtube.comnih.gov The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides information about the transition state of the reaction. libretexts.org A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step. nih.govwikipedia.org The absence of a KIE suggests that C-H bond cleavage is not rate-limiting. nih.gov This technique is widely used in enzymology, for instance in studying cytochrome P450 enzymes, to determine the extent to which hydrogen abstraction is a rate-limiting part of the catalytic cycle. nih.gov
Characterization of Enzyme-Mediated Biotransformation Pathways
Biotransformation is the metabolic process by which the body alters chemical substances (xenobiotics), such as drugs, to facilitate their excretion. nih.gov This process is primarily carried out by a series of specialized enzymes, mainly in the liver, and is generally divided into two phases. nih.govnih.govmdpi.com
Phase I Reactions : These reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the substrate, typically through oxidation, reduction, or hydrolysis. nih.govfiveable.me The primary goal is to make the molecule slightly more water-soluble and to provide a "handle" for subsequent reactions. The most important family of Phase I enzymes is the cytochrome P450 (CYP450) system. nih.govnih.gov
Phase II Reactions : Also known as conjugation reactions, these pathways attach small, polar endogenous molecules to the functional groups introduced in Phase I. fiveable.melongdom.org Common conjugation reactions include glucuronidation (addition of glucuronic acid), sulfation (addition of a sulfate (B86663) group), and acetylation (addition of an acetyl group). longdom.org These modifications significantly increase the water solubility of the compound, making it readily excretable in urine or bile. mdpi.comlongdom.org
Together, these pathways detoxify and eliminate a vast array of foreign compounds from the body. nih.gov
Application in Experimental Biological Models for Mechanistic Research
In Vitro Cellular and Tissue Culture Models
In vitro models offer controlled environments to study cellular behavior, interactions, and responses to compounds, reducing the complexity of a whole organism.
Primary Cell Cultures and Immortalized Cell Lines in Neurobiological Research
Primary cell cultures, derived directly from tissues, and immortalized cell lines, which can proliferate indefinitely, are fundamental tools in neurobiological research. They allow for the investigation of neuronal and glial cell function, differentiation, signaling pathways, and cellular responses to various stimuli.
Primary neuronal cultures are considered an invaluable method for overcoming challenges associated with in vivo experiments, offering advantages for detailed molecular studies nih.govnih.gov. Immortalized cell lines provide homogeneous cell populations that can be grown in large quantities, facilitating reproducible experiments. Examples include immortalized dorsal root ganglion (DRG) neuron cell lines used for investigating sensory neuron function and nociception flinders.edu.au, and immortalized Schwann cell lines for basic neurobiology and tumor investigations abmgood.com. PC12 cells, an immortalized cell line derived from a rat pheochromocytoma, are widely used in neurobiological studies, particularly as a model for Alzheimer's disease research and for studying neuronal differentiation upon treatment with nerve growth factor (NGF) frontiersin.org. These cells can synthesize, store, and release catecholamines like dopamine (B1211576) and norepinephrine (B1679862) frontiersin.org. Studies using cell cultures, including human elderly microglia cultures, have examined the expression of dopamine receptors, including D4 receptors, and investigated microglial chemotaxis in response to dopamine sci-hub.box.
Organotypic Slice Cultures for Synaptic Plasticity and Circuit Analysis
Organotypic slice cultures maintain the three-dimensional structure and cellular composition of a tissue, such as the hippocampus or cerebellum, allowing for the study of neuronal circuits, synaptic plasticity, and neurodegenerative processes in a more physiologically relevant context than dissociated cell cultures protocols.iopsychiatryinvestigation.orgucl.ac.uk. This technique simulates various physiological and pathophysiological conditions protocols.io.
Organotypic hippocampal slice cultures are a widely used platform in neuroscience to study synaptogenesis, interregional connectivity, neurovascular coupling, and neuro-glial dynamics psychiatryinvestigation.org. They are particularly valuable for investigating synaptic plasticity mechanisms, such as long-term potentiation (LTP), and the structural changes in dendritic spines associated with these processes jneurosci.orgplos.org. Studies in organotypic slices have also examined the morphological plasticity of astroglia and their involvement in the synaptic microenvironment ucl.ac.uk.
Although organotypic slice cultures are powerful models for neurobiological mechanistic research, specific detailed research findings on the application of S 421-d4 in organotypic slice cultures for synaptic plasticity and circuit analysis were not found in the provided search results.
Three-Dimensional (3D) Cell Culture Systems for Complex Cellular Interactions
Three-dimensional (3D) cell culture systems aim to replicate the natural tissue environment more accurately than traditional two-dimensional (2D) cultures, allowing for more complex cell-cell and cell-extracellular matrix interactions abcam.comnih.gov. These systems include spheroids, organoids, and cultures utilizing scaffolds or hydrogels abcam.comnih.govheidolph-instruments.comthermofisher.com.
3D cell cultures are increasingly used for disease modeling, drug discovery, and studying cellular behavior in a context that better mimics in vivo conditions abcam.comnih.govthermofisher.com. Organoids, derived from primary tissues or stem cells, can self-organize into structures resembling organs and are used to model development and disease thermofisher.commerckmillipore.com. For example, colorectal organoids (such as CSC.421) are used to model colorectal cancer and investigate driver gene mutations and predict patient response to therapeutics merckmillipore.com. Spheroids, which are well-designed cell aggregates, are used as engineered cancer models to study tumor growth and evaluate anti-cancer treatments thermofisher.com.
While 3D cell culture systems, including organoids with a numerical designation (CSC.421), are valuable for studying complex cellular interactions and disease mechanisms, specific detailed research findings on the application of this compound in three-dimensional cell culture systems were not available in the search results.
Microbiota Models for Understanding Host-Compound Interactions
Microbiota models are used to investigate the complex interactions between host organisms and their associated microbial communities, particularly in the gut. These models are crucial for understanding the impact of the microbiota on host physiology, disease development, and the metabolism and effects of chemical compounds.
Rodent models, such as germ-free mice and mice treated with antibiotics, are commonly used to study the effects of the microbiota nih.gov. Germ-free mice allow for the study of the complete absence of microbes or colonization with specific known microbes (gnotobiotic animals) nih.gov. Antibiotic treatment is used to deplete gut bacterial populations nih.gov. In vitro microbiota models, such as the MiniBioReactor Array (MBRA), can recapitulate and predict individual variations in microbiota composition and their responses to dietary components bmj.com.
Research has investigated the effects of specific microbial strains in these models. For instance, Lactococcus lactis D4 has been studied in a colitis rat model, showing potential effects in alleviating inflammation and reversing gut microbiota dysbiosis inabj.org.
While microbiota models are used to study host-microbe and host-compound interactions, specific detailed research findings on the application or effects of this compound in microbiota models were not found in the provided search results.
Non-Human In Vivo Research Models
Non-human in vivo models, particularly rodents, are essential for studying the systemic effects of compounds, complex behaviors, and the interplay between different organ systems in a living organism.
Rodent Models (e.g., Mice, Rats) in Neurochemical and Behavioral Studies
Rodent models are extensively used in neurochemical and behavioral studies to investigate the mechanisms underlying neurological disorders, psychiatric conditions, and the behavioral effects of pharmacological agents mdbneuro.comnih.gov. These models allow for the assessment of neurochemical changes, neuronal activity, and a wide range of behaviors relevant to human conditions.
Various rodent models are employed to study neurobiological processes and disorders. For example, rodent models are used in pain, neurodegeneration, and neuroinflammation research, incorporating behavioral assessments and the analysis of biomarkers mdbneuro.com. Behavioral animal models of stress, depression, and mood disorders in rodents are also widely utilized nih.gov. Neurochemical studies in rodents investigate neurotransmitter systems and their roles in behavior and disease. The dopamine system, including dopamine receptors (D1-D5), is a frequent target of investigation in rodent neurochemical and behavioral studies sci-hub.boxnih.gov. The Dopamine D4 receptor (DRD4) has been implicated in conditions like ADHD and schizophrenia, and rodent models, including DRD4-knockout mice, are used to examine its role in motor behaviors, exploration, and responses to psychostimulants epigenomicslab.comresearchgate.netfrontiersin.org. Studies in rats have explored the role of dopamine receptor agonists, including D4 agonists, in sexual motivation frontiersin.org. Neurochemical studies in rodent brain regions like the caudate putamen investigate the contributions of different cell types and neurochemical signaling to brain activity nih.gov.
Due to the lack of specific information regarding the chemical compound "this compound" and its applications within the precise biological contexts outlined in the request (neurotransmitter release, synaptic transmission, systemic physiological responses, behavioral paradigms, zebrafish, avian, and other mammalian models for mechanistic research, and ex vivo tissue analysis/imaging techniques), it is not possible to generate a comprehensive article strictly adhering to the provided structure and content requirements.
The conducted searches yielded information on related concepts, including:
The base compound "S 421" (identified as Bis(2,3,3,3-tetrachloropropyl) ether), which is described as a chloroalkyl ether compound used as a pesticide synergist and analytical standard sigmaaldrich.comherts.ac.uknih.gov.
The general use of deuterated compounds (-d4) as tracers in research, often for pharmacokinetic or analytical purposes uni.luherts.ac.uk.
Extensive research on the Dopamine D4 receptor (DRD4) in various animal models (including zebrafish and mammals) concerning its role in neurobiology, synaptic transmission, physiological responses, and behavior, utilizing various techniques including ex vivo analysis herts.ac.uknih.govwikipedia.orgwikipedia.org.
Studies employing ex vivo techniques such as autoradiography and immunohistochemistry in biological investigations, some involving dopamine systems or tracers herts.ac.ukwikipedia.org.
However, none of the available search results specifically linked the compound "this compound" to experimental biological models for mechanistic research, analysis of neurotransmitter release and synaptic transmission, exploration of systemic physiological responses and behavioral paradigms (excluding therapeutic outcomes), use in zebrafish, avian, or other mammalian models for specific biological investigations, or application in ex vivo tissue analysis and advanced imaging techniques as outlined.
Computational and Theoretical Approaches in S 421 D4 Research
Molecular Dynamics Simulations for Understanding Compound-Target Interactions
Molecular Dynamics (MD) simulation is a computational method used to model the physical movements of atoms and molecules over time. By simulating the interactions between a compound and its biological target (such as a protein), MD can provide insights into binding mechanisms, conformational changes, and the stability of the complex bepls.comnih.gov. This technique is valuable for understanding the dynamic nature of molecular recognition and interaction.
MD simulations have been applied to study the interactions of Leukotriene B4 with its receptors, particularly the BLT1 receptor researchgate.netnih.govmdpi.com. These studies have utilized MD simulations, sometimes in conjunction with other computational methods like quantum mechanics/molecular mechanics (QM/MM) calculations, to investigate the binding site, identify key residues involved in ligand binding and receptor activation, and understand the conformational changes that occur upon binding nih.govchemrxiv.org. For instance, MD simulations have helped reveal the molecular determinants for LTB4 binding to BLT1, including the role of hydrogen-bond networks and specific polar residues nih.gov. They have also been used to study the enzymatic conversion of Leukotriene A4 to Leukotriene B4, providing detailed molecular pictures of the reaction mechanism chemrxiv.org.
While MD simulations are a powerful tool for studying lipid-protein interactions and the dynamics of biological membranes, including those involving deuterated lipids nih.govresearchgate.netkcl.ac.ukpnas.orgconicet.gov.ar, specific published studies detailing the application of MD simulations to S 421-d4 to understand its interactions with biological targets were not found in the conducted literature search. The primary reported use of this compound is as an analytical standard uib.no.
In Silico Target Prediction and Ligand Design Methodologies
In silico target prediction involves using computational methods to predict the potential biological targets of a given compound based on its chemical structure and properties researchgate.netresearchgate.netacs.orgnih.govoup.com. These methodologies often employ techniques such as chemical similarity searching, machine learning, and data mining of chemogenomics databases researchgate.netresearchgate.netacs.orgoup.comresearchgate.net. Ligand design methodologies, conversely, utilize computational approaches to design novel molecules with desired properties and predicted interactions with specific targets researchgate.netheca-analitika.com.
In the context of leukotrienes and inflammatory pathways, in silico methods have been used to explore potential biological interactions. For example, molecular docking studies, a form of in silico analysis, have suggested that 5-lipoxygenase products, including LTB4, may act as agonists for Peroxisome Proliferator-activated Receptor-alpha (PPAR-alpha) nih.gov. Computational approaches are increasingly used in drug discovery to identify potential drug targets and predict drug-target interactions, which can help prioritize compounds for experimental testing bepls.comacs.orgresearchgate.net.
Despite the application of these methods in related areas of lipid mediators and inflammatory processes, specific published research employing in silico target prediction or ligand design methodologies for this compound was not identified. The reported utility of this compound appears to be primarily in analytical applications as a labeled standard uib.no.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops predictive models correlating the chemical structure of compounds with their biological activity kcl.ac.ukheca-analitika.comnih.govjci.org. By identifying the structural features that are important for activity, QSAR models can be used to predict the activity of new compounds and guide the design of analogs with improved properties heca-analitika.comnih.gov. This approach is widely used in drug discovery and optimization kcl.ac.ukheca-analitika.comjci.org.
QSAR modeling has been applied to study inhibitors of Leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the conversion of Leukotriene A4 to Leukotriene B4 researchgate.netjci.orgnih.govrndsystems.comahajournals.org. These studies have utilized various machine learning methods and molecular descriptors to build models capable of classifying or predicting the inhibitory activity of compounds targeting LTA4H jci.orgnih.govrndsystems.com. QSAR models have also been developed for Leukotriene B4 receptor antagonists pnas.org.
While QSAR is a valuable tool for understanding structure-activity relationships and designing new compounds, no specific published QSAR studies focusing on this compound or using this compound as part of a dataset for model development were found. The primary role of this compound in the literature appears to be that of an analytical standard uib.no.
Systems Biology Approaches for Network Analysis and Pathway Integration
Systems biology approaches aim to understand the complex interactions within biological systems by integrating data from various sources, including genomics, proteomics, and metabolomics, and using computational tools for network analysis and pathway modeling nih.govpnas.orgahajournals.orgacs.org. These approaches can provide a holistic view of how individual components, such as specific chemical compounds, influence cellular and physiological processes.
Leukotrienes, including LTB4, are important mediators in inflammatory pathways, and systems biology approaches can be applied to study their roles within these complex biological networks acs.org. Research has explored the involvement of LTB4 in innate immunity and inflammation, highlighting its interactions with various cellular components and signaling pathways acs.org. Deuterated compounds can also play a role in systems biology studies, particularly as tracers or biomarkers in metabolic flux analysis and other quantitative studies.
However, specific published studies employing systems biology approaches to investigate the role or effects of this compound within biological networks or pathways were not identified. The primary documented application of this compound is as an analytical standard uib.no.
Future Directions and Emerging Research Avenues for Deuterated Compounds in Chemical Biology
Development of Next-Generation Deuterated Probes for High-Resolution Biological Imaging
Deuterated compounds hold promise in the development of advanced probes for biological imaging. While traditional imaging techniques often rely on fluorescent or radioactive labels, the unique vibrational properties of C-D bonds can be exploited in techniques like Raman microscopy. Stimulated Raman Scattering (SRS) microscopy, for instance, can detect specific vibrational frequencies associated with deuterated molecules, offering a label-free or minimally-invasive imaging modality. The incorporation of deuterium (B1214612) into specific molecules allows researchers to track their distribution and metabolism within biological systems with high spatial resolution. Although specific applications of S 421-d4 as a biological imaging probe are not extensively documented in the searched literature, the principle of using deuteration for vibrational tagging in techniques like Raman microscopy represents a significant future direction for deuterated compounds. Research in this area focuses on synthesizing deuterated analogs of various biomolecules or probes and optimizing imaging techniques for sensitivity and specificity. Biological image analysis methods are also advancing to handle the complex data generated by these techniques. chemrxiv.org
Integration with Multi-Omics Technologies (e.g., Proteomics, Lipidomics) for Comprehensive Biological Profiling
Deuterated compounds are already integral to multi-omics studies, particularly in mass spectrometry-based proteomics and lipidomics. In these fields, deuterated analogs of target molecules are widely used as internal standards for absolute or relative quantification. The isotopic shift caused by deuterium allows the deuterated standard to be distinguished from the endogenous, unlabeled analyte in mass spectrometry. By spiking samples with a known amount of a deuterated standard, researchers can accurately quantify the concentration of the corresponding unlabeled molecule in complex biological matrices such as plasma. This compound is listed as a biochemical for proteomics research, suggesting its potential use as an internal standard or probe in protein-related studies analyzed by mass spectrometry. nih.gov The integration of proteomics and lipidomics provides a comprehensive view of cellular states and processes, and deuterated standards are crucial for obtaining accurate and reproducible quantitative data in these analyses. Automated platforms for sample preparation further enhance the efficiency and reliability of multi-omics workflows utilizing deuterated standards.
High-Throughput Screening Applications Utilizing Deuterated Standards for Novel Biological Discoveries
High-throughput screening (HTS) is a critical process in drug discovery and chemical biology for identifying novel compounds with desired biological activities. Mass spectrometry-based HTS platforms are gaining prominence due to their ability to directly measure analytes without the need for specific labels that can sometimes interfere with assays. Deuterated standards play a vital role in quantitative HTS applications by enabling accurate measurement of reaction products or substrate consumption in a high-throughput format. The use of deuterated internal standards helps to normalize for variations in sample handling, ionization efficiency, and matrix effects across large screening sets. While specific examples of this compound use in HTS are not detailed in the provided information, the general application of deuterated standards in high-throughput mass spectrometry aligns with potential future applications for this compound in screening for modulators of biological processes where its structure or related pathways are involved. HTS approaches are considered a first step in finding possible drug candidates.
Elucidation of Undiscovered Biological Pathways through Advanced Isotopic Tracing Techniques
Isotopic tracing techniques using stable isotopes like deuterium are powerful tools for unraveling complex biological pathways, including metabolic networks and reaction mechanisms. By introducing a deuterated substrate into a biological system and tracking the incorporation of deuterium into downstream metabolites or products using mass spectrometry, researchers can map the flow of atoms through biochemical pathways. This approach can help to identify previously unknown intermediates, parallel pathways, or regulatory points. Deuterated compounds like this compound could potentially be used in isotopic tracing studies to investigate pathways involving ether lipids or chlorinated organic compounds, if such metabolic routes exist and are relevant to specific biological systems under investigation. The high degree of deuteration in this compound could provide a clear isotopic signature for tracing. Advanced mass spectrometry techniques are essential for analyzing the isotopic enrichment patterns and elucidating pathway activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
